molecular formula C20H26N4O3 B2534579 1-(3,4-dimethylphenyl)-5-oxo-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}pyrrolidine-3-carboxamide CAS No. 2034563-63-6

1-(3,4-dimethylphenyl)-5-oxo-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}pyrrolidine-3-carboxamide

Cat. No.: B2534579
CAS No.: 2034563-63-6
M. Wt: 370.453
InChI Key: MQNIRARXHNJBDR-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-5-oxo-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a pyrazole moiety, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dimethylphenyl)-5-oxo-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethylbenzaldehyde with ethyl acetoacetate to form the corresponding chalcone, followed by cyclization with hydrazine hydrate to introduce the pyrazole ring. The final step involves the reaction of the pyrazole derivative with 2-(2-chloroethoxy)ethylamine under basic conditions to yield the target compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethylphenyl)-5-oxo-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride can convert ketone groups to alcohols.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

1-(3,4-Dimethylphenyl)-5-oxo-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}pyrrolidine-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-5-oxo-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or modulate the function of G-protein coupled receptors, thereby affecting cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: 1-(3,4-Dimethylphenyl)-5-oxo-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}pyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-5-oxo-N-[2-(2-pyrazol-1-ylethoxy)ethyl]pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3/c1-15-4-5-18(12-16(15)2)24-14-17(13-19(24)25)20(26)21-7-10-27-11-9-23-8-3-6-22-23/h3-6,8,12,17H,7,9-11,13-14H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQNIRARXHNJBDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCCOCCN3C=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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